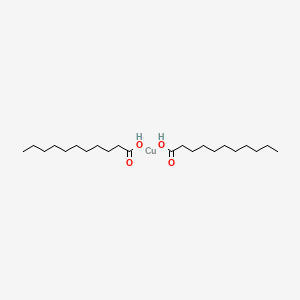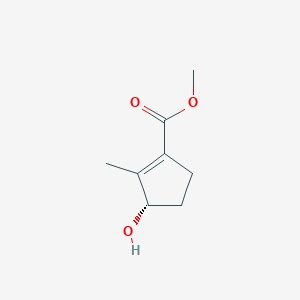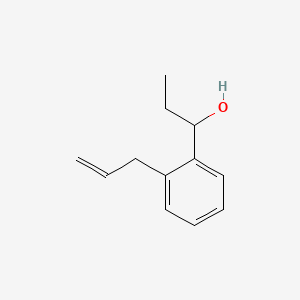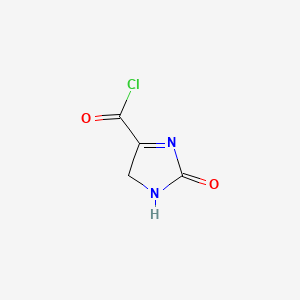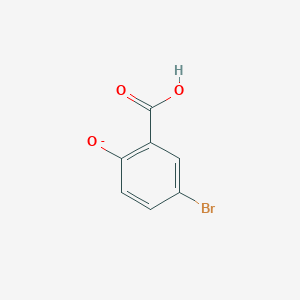
5-Bromo-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxybenzoate, also known as ethyl this compound, is an organic compound with the molecular formula C9H9BrO3. It is a derivative of salicylic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxybenzoate typically involves the bromination of salicylic acid. One common method is the reaction of salicylic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar bromination process, but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Reduction: The compound can be reduced to form 5-bromo-2-hydroxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted benzoates.
Esterification: Different esters of this compound.
Reduction: 5-bromo-2-hydroxybenzyl alcohol.
Scientific Research Applications
5-Bromo-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
- 5-Bromosalicylic acid
- 4-Bromo-2-hydroxybenzoic acid
- 2-Hydroxy-4-iodobenzoic acid
- 5-Fluorosalicylic acid
Comparison: 5-Bromo-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromosalicylic acid, it has an ester functional group that can undergo further chemical modifications. The presence of the bromine atom in this compound also enhances its reactivity in nucleophilic substitution reactions compared to its fluorinated or iodinated counterparts .
Properties
Molecular Formula |
C7H4BrO3- |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
4-bromo-2-carboxyphenolate |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)/p-1 |
InChI Key |
IEJOONSLOGAXNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


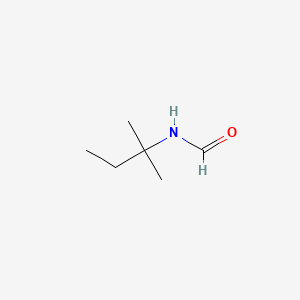
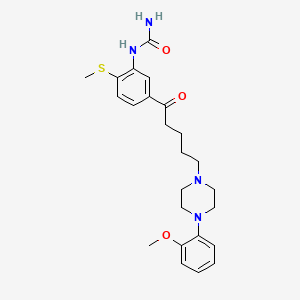
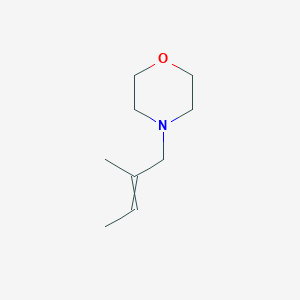
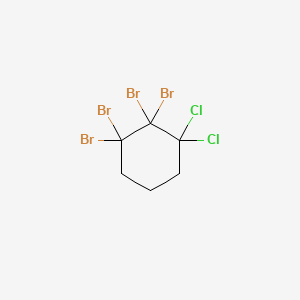
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
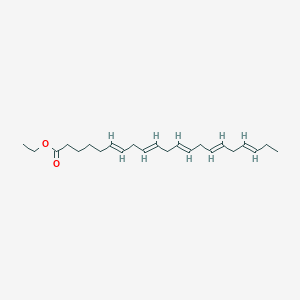
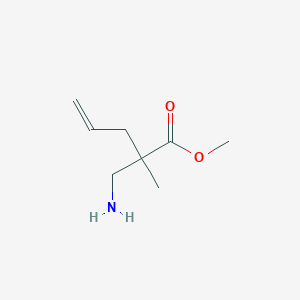
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
